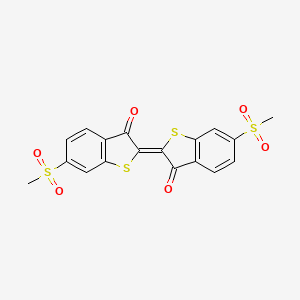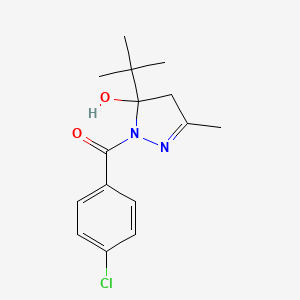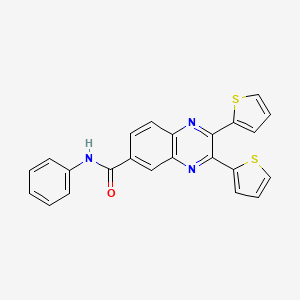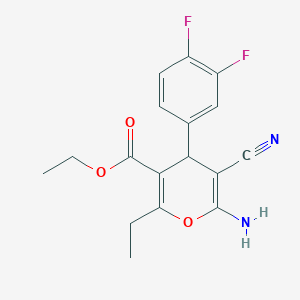
6,6'-bis(methylsulfonyl)-3H,3'H-2,2'-bi-1-benzothiophene-3,3'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘6,6'-bis(methylsulfonyl)-3H,3'H-2,2'-bi-1-benzothiophene-3,3'-dione’ is a chemical compound that has been widely researched for its potential use in various scientific applications. It is commonly referred to as BMD, and its molecular formula is C18H12O4S2. This chemical compound has been found to possess unique properties that make it a suitable candidate for use in various fields of scientific research.
Mécanisme D'action
The mechanism of action of BMD is not fully understood. However, it is believed that BMD acts as a donor-acceptor type molecule, which facilitates charge transfer between the donor and acceptor moieties. This property makes BMD a suitable candidate for use in the fabrication of organic semiconductors.
Biochemical and Physiological Effects:
BMD has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible, which makes it a suitable candidate for use in various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BMD in lab experiments include its unique properties, non-toxicity, and biocompatibility. However, the limitations of using BMD include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on BMD. One of the potential applications of BMD is in the field of organic electronics. Researchers can further explore the properties of BMD and its derivatives to develop more efficient organic semiconductors. Another potential application of BMD is in the field of biomedical research. Researchers can explore the biocompatibility of BMD and its derivatives to develop new materials for drug delivery and tissue engineering. Additionally, researchers can explore the potential use of BMD as a catalyst in various chemical reactions.
Méthodes De Synthèse
The synthesis of BMD involves the reaction between 2,2'-bi-1-benzothiophene-3,3'-dione and dimethyl sulfoxide in the presence of a strong base. The reaction leads to the formation of BMD, which can be further purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
BMD has been extensively studied for its potential use in various scientific applications. It has been found to possess unique properties that make it a suitable candidate for use in the field of organic electronics. BMD has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors.
Propriétés
IUPAC Name |
(2E)-6-methylsulfonyl-2-(6-methylsulfonyl-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6S4/c1-27(21,22)9-3-5-11-13(7-9)25-17(15(11)19)18-16(20)12-6-4-10(28(2,23)24)8-14(12)26-18/h3-8H,1-2H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRFRVCHARMOY-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4)S(=O)(=O)C)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4)S(=O)(=O)C)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)


![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)


![1-acetyl-4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5176430.png)
![1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5176433.png)
![(3aS*,5S*,9aS*)-5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5176451.png)

![2-(3,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5176475.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5176484.png)
![N-(2-fluorophenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176488.png)